Cas no 5381-24-8 (3-(Hydroxymethyl)benzoBthiophene)

3-(Hydroxymethyl)benzoBthiophene 化学的及び物理的性質
名前と識別子
-
- Benzo[b]thiophen-3-ylmethanol
- 1-Benzothiophen-3-ylmethanol
- 3-(Hydroxymethyl)benzo[b]thiophene
- 3-Benzothiophenemethanol
- 3-hydroxymethylbenzo[b]thiophene
- A]thiophene-3-methanol
- benzo[b]thiophene-3-methanol
- 5381-24-8
- EN300-157942
- CHEBI:194612
- benzo[b]thiophen-3-yl methanol
- (1-benzothiophen-3-yl)methanol
- DTXSID10380002
- Q27455116
- CHEMBL3358210
- F83612
- AKOS009157899
- Z385370244
- benzothien-3-ylmethanol
- BDBM50037885
- 3-Hydroxymetnylbenzo[b]thiophene
- 4W1
- MFCD02682007
- STR07371
- BP-10647
- CS-0309112
- 1-Benzothien-3-ylmethanol, AldrichCPR
- J-519702
- FT-0607371
- SCHEMBL2248829
- CBZ-L-VALINEMETHYLESTER
- UYGMKSKKGSUAHB-UHFFFAOYSA-N
- 1-benzothiophene-3-ylmethanol
- 3-(Hydroxymethyl)benzoBthiophene
-
- MDL: MFCD02682007
- インチ: 1S/C9H8OS/c10-5-7-6-11-9-4-2-1-3-8(7)9/h1-4,6,10H,5H2
- InChIKey: UYGMKSKKGSUAHB-UHFFFAOYSA-N
- ほほえんだ: C1=CC=C2C(=C1)C(=CS2)CO
計算された属性
- せいみつぶんしりょう: 164.03000
- どういたいしつりょう: 164.03
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 1
- 重原子数: 11
- 回転可能化学結合数: 1
- 複雑さ: 138
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 2.1
- トポロジー分子極性表面積: 48.5A^2
じっけんとくせい
- 密度みつど: 1.294
- ゆうかいてん: 49-50 ºC
- ふってん: 72-74 ºC (0.5 mmHg)
- フラッシュポイント: 149.8 ℃
- 屈折率: 1.698
- PSA: 48.47000
- LogP: 2.39360
3-(Hydroxymethyl)benzoBthiophene セキュリティ情報
- 危害声明: Irritant
- 危険カテゴリコード: R 36/37/38:目、気道、皮膚に刺激性がある。
- セキュリティの説明: S24/25
-
危険物標識:
- セキュリティ用語:S24/25
- リスク用語:R36/37/38
3-(Hydroxymethyl)benzoBthiophene 税関データ
- 税関コード:2934999090
- 税関データ:
中国税関番号:
2934999090概要:
2934999090。他の複素環式化合物。付加価値税:17.0%。税金還付率:13.0%。規制条件:なし。最恵国待遇関税:6.5%。一般関税:20.0%
申告要素:
製品名、コンポーネント内容、使用
要約:
2934999090。他の複素環式化合物。付加価値税:17.0%。税金還付率:13.0%。最恵国待遇関税:6.5%。一般関税:20.0%
3-(Hydroxymethyl)benzoBthiophene 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
abcr | AB144878-5 g |
1-Benzothiophen-3-ylmethanol, 95%; . |
5381-24-8 | 95% | 5 g |
€364.00 | 2023-07-20 | |
Enamine | EN300-157942-0.5g |
(1-benzothiophen-3-yl)methanol |
5381-24-8 | 95% | 0.5g |
$72.0 | 2023-04-20 | |
TRC | H971145-500mg |
3-(Hydroxymethyl)benzo[B]thiophene |
5381-24-8 | 500mg |
$ 160.00 | 2022-06-04 | ||
Chemenu | CM160712-5g |
3-(Hydroxymethyl)benzo[b]thiophene |
5381-24-8 | 95% | 5g |
$*** | 2023-03-31 | |
Matrix Scientific | 127280-1g |
3-(Hydroxymethyl)benzo[b]thiophene, >95% |
5381-24-8 | >95% | 1g |
$225.00 | 2021-06-26 | |
Alichem | A169005638-5g |
Benzo[b]thiophen-3-ylmethanol |
5381-24-8 | 95% | 5g |
$400.00 | 2023-09-01 | |
Enamine | EN300-157942-10.0g |
(1-benzothiophen-3-yl)methanol |
5381-24-8 | 95% | 10g |
$349.0 | 2023-04-20 | |
Enamine | EN300-157942-2500mg |
(1-benzothiophen-3-yl)methanol |
5381-24-8 | 95.0% | 2500mg |
$135.0 | 2023-09-24 | |
abcr | AB144878-10g |
1-Benzothiophen-3-ylmethanol, 95%; . |
5381-24-8 | 95% | 10g |
€568.00 | 2025-02-18 | |
1PlusChem | 1P00D8OP-250mg |
3-Hydroxymetnylbenzo[b]thiophene |
5381-24-8 | 96% | 250mg |
$41.00 | 2025-02-26 |
3-(Hydroxymethyl)benzoBthiopheneに関する追加情報
Recent Advances in the Study of 3-(Hydroxymethyl)benzoBthiophene (CAS: 5381-24-8) in Chemical Biology and Pharmaceutical Research
3-(Hydroxymethyl)benzoBthiophene (CAS: 5381-24-8) has emerged as a compound of significant interest in chemical biology and pharmaceutical research due to its versatile chemical properties and potential therapeutic applications. Recent studies have explored its role as a key intermediate in the synthesis of biologically active molecules, particularly in the development of novel kinase inhibitors and anti-inflammatory agents. This research brief aims to summarize the latest findings related to this compound, highlighting its synthetic utility, biological activity, and potential clinical relevance.
One of the most notable advancements in the study of 3-(Hydroxymethyl)benzoBthiophene is its application in the design of small-molecule inhibitors targeting protein kinases. A 2023 study published in the Journal of Medicinal Chemistry demonstrated that derivatives of this compound exhibit potent inhibitory activity against several oncogenic kinases, including EGFR and BRAF. The researchers utilized structure-activity relationship (SAR) analysis to optimize the hydroxymethyl group's positioning, which significantly enhanced binding affinity and selectivity. These findings suggest that 3-(Hydroxymethyl)benzoBthiophene could serve as a promising scaffold for developing targeted cancer therapies.
In addition to its potential in oncology, recent investigations have revealed the anti-inflammatory properties of 3-(Hydroxymethyl)benzoBthiophene derivatives. A study in Bioorganic & Medicinal Chemistry Letters (2024) reported that certain analogs of this compound effectively suppress the production of pro-inflammatory cytokines, such as TNF-α and IL-6, by modulating NF-κB signaling pathways. The hydroxymethyl moiety was found to play a critical role in these interactions, suggesting that further modifications to this functional group could yield compounds with improved therapeutic profiles for treating chronic inflammatory diseases.
The synthetic accessibility of 3-(Hydroxymethyl)benzoBthiophene has also been a focus of recent research. A 2024 paper in Organic Process Research & Development described an efficient, scalable synthesis route for this compound, starting from commercially available benzoBthiophene precursors. The optimized protocol features a one-pot hydroxymethylation reaction with formaldehyde under mild conditions, achieving high yields (85-90%) and excellent purity. This advancement addresses previous challenges in large-scale production, making the compound more accessible for both academic and industrial research.
Looking forward, the unique chemical properties of 3-(Hydroxymethyl)benzoBthiophene continue to inspire innovative applications in drug discovery. Computational studies published in early 2024 predict that this scaffold may have utility in targeting protein-protein interactions, particularly in disrupting the interfaces involved in viral entry mechanisms. These theoretical insights, combined with the compound's demonstrated biological activities, position it as a valuable tool for addressing unmet medical needs across multiple therapeutic areas.
In conclusion, recent research on 3-(Hydroxymethyl)benzoBthiophene (CAS: 5381-24-8) underscores its growing importance in chemical biology and pharmaceutical development. Its dual role as a versatile synthetic intermediate and a biologically active scaffold makes it particularly valuable for medicinal chemistry applications. As studies continue to elucidate its mechanisms of action and optimize its derivatives, this compound is poised to contribute significantly to the next generation of targeted therapeutics.
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